molecular formula C15H15N5S B4840447 3-[(2-phenylethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine

3-[(2-phenylethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine

Cat. No. B4840447
M. Wt: 297.4 g/mol
InChI Key: SCKSEJDUNVDTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-phenylethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains.

Mechanism of Action

The mechanism of action of 3-[(2-phenylethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed that the compound exerts its effects by interacting with certain receptors in the body. This interaction leads to the activation or inhibition of various cellular pathways, which ultimately results in the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-phenylethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine exhibits a range of biochemical and physiological effects. For instance, the compound has been found to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, the compound has been found to exhibit anti-inflammatory, analgesic, and anticancer activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(2-phenylethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine in lab experiments is its high binding affinity towards certain receptors. This makes it a promising candidate for drug development. However, one of the major limitations is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions related to the study of 3-[(2-phenylethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine. One of the major areas of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand its mechanism of action, which could lead to the discovery of new therapeutic targets. Furthermore, the compound could be studied for its potential applications in the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Finally, the compound could be studied for its potential use as a diagnostic tool in various diseases.
In conclusion, 3-[(2-phenylethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in various domains make it a promising candidate for drug development and other therapeutic interventions. Further studies are needed to fully understand its mechanism of action and explore its potential applications in various fields.

Scientific Research Applications

3-[(2-phenylethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various domains of scientific research. One of the major areas of research is its use as a ligand in the development of new drugs. The compound has been found to exhibit significant binding affinity towards certain receptors, which makes it a promising candidate for drug development.

properties

IUPAC Name

3-(2-phenylethylsulfanyl)-5-pyridin-4-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c16-20-14(13-6-9-17-10-7-13)18-19-15(20)21-11-8-12-4-2-1-3-5-12/h1-7,9-10H,8,11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKSEJDUNVDTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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